Lutonarin
Overview
Description
Preparation Methods
Lutonarin can be isolated from barley seedlings through methanol extraction. The methanol extracts are then purified using high-speed counter-current chromatography (HSCCC) and characterized by ultra-performance liquid chromatography and quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) . The industrial production of this compound involves similar extraction and purification techniques, ensuring the compound’s high purity and efficacy.
Chemical Reactions Analysis
Lutonarin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which are often studied for their enhanced antioxidant properties.
Reduction: Reduction reactions involving this compound typically aim to modify its structure to study changes in its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its bioactivity and solubility.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often derivatives of this compound with modified biological activities .
Scientific Research Applications
Lutonarin has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its antioxidant properties and its potential to act as a natural preservative in food and cosmetic products.
Medicine: In medicine, this compound is explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular diseases, and certain types of cancer
Mechanism of Action
Lutonarin exerts its effects primarily through its antioxidant and anti-inflammatory activities. It inhibits the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. By suppressing the expression, phosphorylation, and nuclear translocation of NF-κB, this compound reduces the production of proinflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . Additionally, this compound inhibits the activity of cyclooxygenase-2 and inducible nitric oxide synthase, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Lutonarin is often compared with other flavonoids such as saponarin, isoorientin, and orientin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique due to its specific molecular structure, which includes a glucose moiety at the 7-O position. This structural difference contributes to its distinct bioactivity and solubility properties .
Similar compounds include:
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKYVRDRDIXQMK-KETMJRJWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318676 | |
Record name | Lutonarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35450-86-3 | |
Record name | Lutonarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35450-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lutonarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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